
HIV Protease Substrate 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV Protease Substrate 1 is a synthetic peptide substrate specifically designed for the study of HIV-1 protease activity. HIV-1 protease is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional proteins necessary for viral replication . The substrate is often used in fluorometric assays to measure the activity of HIV-1 protease, aiding in the development of inhibitors that can potentially serve as antiretroviral drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: HIV Protease Substrate 1 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The sequence of this substrate includes the HIV-1 protease cleavage site, along with two covalently modified amino acid residues. One residue is linked to a fluorophore (5-(aminoethyl)aminonaphthalene sulfonate, EDANS), and the other to an acceptor chromophore (4’-dimethylaminoazobenzene-4-carboxylate, dabcyl) . The synthesis involves the following steps:
Coupling: Amino acids are coupled to a solid resin.
Deprotection: Protective groups are removed to expose reactive sites.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is typically lyophilized and stored under desiccated conditions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: HIV Protease Substrate 1 primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at the specific cleavage site, resulting in the separation of the fluorophore and the acceptor chromophore .
Common Reagents and Conditions:
Conditions: The reactions are typically carried out at a pH of 4.7 and at temperatures conducive to enzyme activity.
Major Products: The major product of the hydrolysis reaction is the cleaved peptide, with the fluorophore and acceptor chromophore separated. This separation results in a measurable increase in fluorescence, which is used to quantify protease activity .
Applications De Recherche Scientifique
HIV Protease Substrate 1 has a wide range of applications in scientific research:
Mécanisme D'action
HIV Protease Substrate 1 functions by mimicking the natural substrates of HIV-1 protease. The enzyme recognizes and binds to the substrate, inducing conformational changes that bring the substrate into the active site. A water molecule, stabilized by the aspartic acid residues in the active site, acts as a nucleophile, attacking the peptide bond and resulting in cleavage . This cleavage separates the fluorophore from the acceptor chromophore, leading to an increase in fluorescence that can be measured .
Comparaison Avec Des Composés Similaires
HIV Protease Substrate 2: Another synthetic peptide substrate with different fluorophore and chromophore pairs.
HIV Protease Substrate 3: Designed with variations in the peptide sequence to study different cleavage sites.
Uniqueness: HIV Protease Substrate 1 is unique due to its specific sequence and the choice of fluorophore and chromophore, which provide optimal conditions for measuring HIV-1 protease activity through fluorescence resonance energy transfer (FRET) . This makes it particularly useful for high-sensitivity assays and kinetic studies .
Propriétés
Formule moléculaire |
C92H133N27O23S |
|---|---|
Poids moléculaire |
2017.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C92H133N27O23S/c1-7-51(4)77(88(136)114-76(50(2)3)87(135)109-64(36-39-73(95)123)81(129)107-62(80(128)110-66(90(138)139)20-13-43-105-92(99)100)18-8-9-41-103-78(126)53-25-27-54(28-26-53)116-117-55-29-31-56(32-30-55)118(5)6)115-86(134)70-21-14-46-119(70)89(137)68(47-52-23-33-57(121)34-24-52)112-84(132)67(48-74(96)124)111-82(130)63(35-38-72(94)122)108-85(133)69(49-120)113-83(131)65(106-79(127)60(93)17-12-42-104-91(97)98)37-40-75(125)102-45-44-101-61-19-10-16-59-58(61)15-11-22-71(59)143(140,141)142/h10-11,15-16,19,22-34,50-51,60,62-70,76-77,101,120-121H,7-9,12-14,17-18,20-21,35-49,93H2,1-6H3,(H2,94,122)(H2,95,123)(H2,96,124)(H,102,125)(H,103,126)(H,106,127)(H,107,129)(H,108,133)(H,109,135)(H,110,128)(H,111,130)(H,112,132)(H,113,131)(H,114,136)(H,115,134)(H,138,139)(H4,97,98,104)(H4,99,100,105)(H,140,141,142)/t51-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-,77-/m0/s1 |
Clé InChI |
BYTQJXGDAWVWOK-CTAFNQJCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


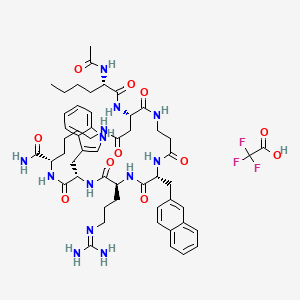

![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)

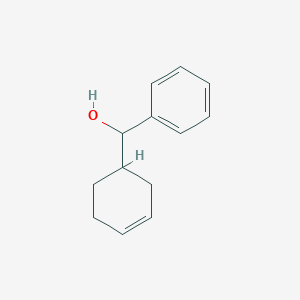



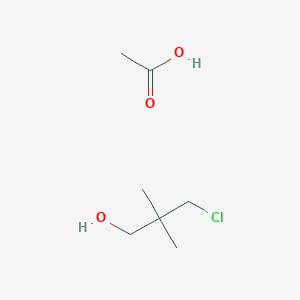

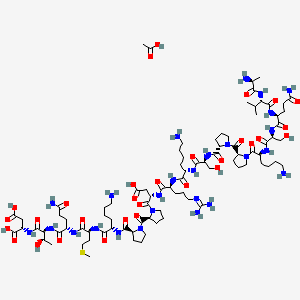
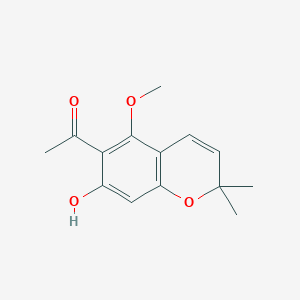

![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
